molecular formula C19H19ClN4O2 B4502313 [4-(4-Chlorophenyl)piperazino](3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)methanone

[4-(4-Chlorophenyl)piperazino](3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)methanone

Cat. No.: B4502313
M. Wt: 370.8 g/mol
InChI Key: KKLZNFFJTHTPFZ-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a piperazine ring substituted with a 4-chlorophenyl group at the 4-position and a 3,6-dimethylisoxazolo[5,4-b]pyridine moiety at the carbonyl position.

Properties

IUPAC Name

[4-(4-chlorophenyl)piperazin-1-yl]-(3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O2/c1-12-11-16(17-13(2)22-26-18(17)21-12)19(25)24-9-7-23(8-10-24)15-5-3-14(20)4-6-15/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLZNFFJTHTPFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the core structures, followed by their functionalization and coupling. Common synthetic routes include:

    Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves the use of chlorobenzene derivatives in a nucleophilic aromatic substitution reaction.

    Construction of the Isoxazolo-Pyridine Moiety: This can be synthesized via cyclization reactions involving nitriles and hydrazines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)piperazinomethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Chlorophenyl)piperazinomethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)piperazinomethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name / ID Key Structural Differences Reported Properties / Applications Reference(s)
(4-(Bis(4-chlorophenyl)methyl)piperazin-1-yl)(5-methyl-4-nitroisoxazol-3-yl)methanone Bis-4-chlorophenyl substitution on piperazine; nitroisoxazole instead of dimethylisoxazolopyridine Higher steric bulk; potential kinase inhibition
Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (Compound 21) Thiophene ring replaces isoxazolopyridine; trifluoromethylphenyl on piperazine Enhanced lipophilicity; CNS activity
(4-Chlorophenyl)(pyridin-4-yl)methanone (2h) Lacks piperazine and fused isoxazole-pyridine; simpler aryl-pyridine system Catalytic synthesis; intermediate for drugs
USP Fenofibrate Related Compound A (4-Chlorophenyl)(4-hydroxyphenyl)methanone; no heterocyclic or piperazine groups Pharmaceutical impurity reference
Triazole-pyrimidine-piperazine methanone (w3) Triazole-pyrimidine core instead of isoxazolopyridine; methylpiperazine substitution Anticancer screening; kinase targeting

Pharmacological and Physicochemical Comparisons

  • Lipophilicity : The target compound’s dimethylisoxazolopyridine group likely enhances solubility compared to nitroisoxazole () or trifluoromethylphenyl () analogs.
  • Receptor Binding : Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. The trifluoromethyl group in Compound 21 may improve blood-brain barrier penetration compared to the target compound’s chlorophenyl group .
  • Metabolic Stability : The fused isoxazole-pyridine system in the target compound could offer resistance to oxidative metabolism compared to simpler pyridine () or triazole () systems.

Challenges and Limitations

  • Synthetic Complexity : The fused isoxazolopyridine core requires specialized cyclization steps, unlike thiophene or pyridine analogs .
  • Data Gaps : Direct biological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.

Biological Activity

The compound 4-(4-Chlorophenyl)piperazinomethanone, identified by its CAS number 1282112-63-3, is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of the compound includes a piperazine moiety and an isoxazole-pyridine core, which are known to contribute to various biological activities. The presence of the 4-chlorophenyl group enhances its lipophilicity and biological interactions.

Antitumor Activity

Research indicates that compounds similar to 4-(4-Chlorophenyl)piperazinomethanone exhibit significant antitumor properties. A study involving derivatives of piperazine reported their effectiveness in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. In vitro assays demonstrated that these compounds can effectively target various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The antimicrobial activity of piperazine derivatives has been documented in several studies. For instance, compounds with similar structures have shown promising results against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis and inhibition of key metabolic pathways .

Neuroprotective Effects

The neuroprotective potential of related compounds has been explored in models of neurodegenerative diseases. These studies suggest that the compound may exert protective effects on neuronal cells by modulating oxidative stress and inflammatory responses. The piperazine ring is particularly noted for its ability to cross the blood-brain barrier, making such compounds candidates for treating conditions like Alzheimer's disease .

The biological activity of 4-(4-Chlorophenyl)piperazinomethanone can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer progression and microbial resistance.
  • Receptor Modulation : Its structural components allow it to interact with neurotransmitter receptors, potentially influencing neurochemical pathways.

Case Studies

StudyFindings
Antitumor Activity A derivative showed IC50 values in the low micromolar range against various cancer cell lines.
Antimicrobial Efficacy Exhibited significant inhibition against Staphylococcus aureus with MIC values comparable to standard antibiotics.
Neuroprotection In vitro studies indicated reduced apoptosis in neuronal cells exposed to oxidative stress when treated with the compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(4-Chlorophenyl)piperazino](3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)methanone
Reactant of Route 2
Reactant of Route 2
[4-(4-Chlorophenyl)piperazino](3,6-dimethylisoxazolo[5,4-b]pyridin-4-yl)methanone

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